molecular formula C20H25N5O B11034961 N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

Cat. No.: B11034961
M. Wt: 351.4 g/mol
InChI Key: YEVIWYPOELUVES-UHFFFAOYSA-N
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Description

N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is a complex organic compound that features a benzimidazole moiety and a cycloheptapyrazole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the benzimidazole moiety. The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives . The cycloheptapyrazole structure is then formed through a series of cyclization reactions involving appropriate precursors .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole moiety yields N-oxides, while reduction results in amines .

Scientific Research Applications

N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to downstream effects on cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like omeprazole and thiabendazole share the benzimidazole moiety.

    Cycloheptapyrazole Derivatives: Similar compounds include various pyrazole-based drugs and materials.

Uniqueness

N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is unique due to its combined benzimidazole and cycloheptapyrazole structures, which confer distinct chemical and biological properties. This dual structure allows for versatile interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H25N5O

Molecular Weight

351.4 g/mol

IUPAC Name

N-[3-(1-methylbenzimidazol-2-yl)propyl]-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C20H25N5O/c1-25-17-11-6-5-10-16(17)22-18(25)12-7-13-21-20(26)19-14-8-3-2-4-9-15(14)23-24-19/h5-6,10-11H,2-4,7-9,12-13H2,1H3,(H,21,26)(H,23,24)

InChI Key

YEVIWYPOELUVES-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1CCCNC(=O)C3=NNC4=C3CCCCC4

Origin of Product

United States

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